molecular formula C13H14FN3O B1439785 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1181312-72-0

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B1439785
CAS No.: 1181312-72-0
M. Wt: 247.27 g/mol
InChI Key: MYLBHOZLVCNXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an aminopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions:

    Aminopropylation: The aminopropyl group can be introduced via reductive amination or other suitable amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridazinone to its corresponding dihydropyridazine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions, enhancing binding affinity and specificity. The pyridazine core can interact with metal ions or other cofactors, influencing the compound’s activity.

Comparison with Similar Compounds

    2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one: Lacks the fluorine atom, which may affect its electronic properties and binding affinity.

    2-(3-aminopropyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one: The chlorine atom can influence the compound’s reactivity and interactions differently compared to the fluorine atom.

Uniqueness: The presence of the fluorophenyl group in 2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one imparts unique electronic properties, making it distinct from its analogs. This can result in different biological activities and applications in material science.

Properties

IUPAC Name

2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-4-2-10(3-5-11)12-6-7-13(18)17(16-12)9-1-8-15/h2-7H,1,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBHOZLVCNXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(3-aminopropyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.